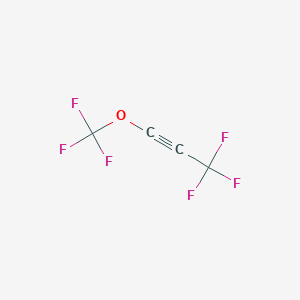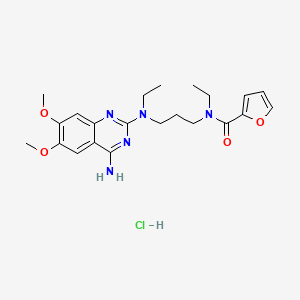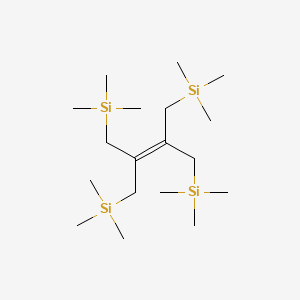
Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) is a complex organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s unique structure allows it to participate in a range of chemical reactions and makes it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) typically involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . These agents react with precursor molecules to introduce trimethylsilyl groups. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include siloxane derivatives, simpler silane compounds, and various substituted organosilicon compounds. These products have applications in materials science, pharmaceuticals, and chemical synthesis .
Scientific Research Applications
Chemistry
In chemistry, Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) is used as a reagent in organic synthesis. Its ability to introduce trimethylsilyl groups makes it valuable for protecting functional groups during multi-step syntheses .
Biology
In biological research, the compound can be used to modify biomolecules, enhancing their stability and solubility. This is particularly useful in the development of bioconjugates and drug delivery systems .
Medicine
In medicine, derivatives of this compound are explored for their potential use in drug formulations. The trimethylsilyl groups can improve the pharmacokinetic properties of therapeutic agents .
Industry
Industrially, the compound is used in the production of silicone-based materials, coatings, and adhesives. Its unique properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism by which Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, protect functional groups, and enhance the solubility of compounds. The pathways involved often include nucleophilic substitution and radical-mediated processes .
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler compound with similar trimethylsilyl groups but fewer functional groups.
Methyltris(trimethylsiloxy)silane: Another organosilicon compound with multiple trimethylsilyl groups.
Tris(trimethylsilyl)silane: Known for its use in radical reactions and hydrosilylation.
Uniqueness
Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) is unique due to its complex structure and the presence of multiple reactive sites. This allows it to participate in a wider range of chemical reactions compared to simpler silanes. Its applications in various fields, from chemistry to industry, highlight its versatility and importance .
Properties
CAS No. |
64174-59-0 |
|---|---|
Molecular Formula |
C18H44Si4 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
trimethyl-[4-trimethylsilyl-2,3-bis(trimethylsilylmethyl)but-2-enyl]silane |
InChI |
InChI=1S/C18H44Si4/c1-19(2,3)13-17(14-20(4,5)6)18(15-21(7,8)9)16-22(10,11)12/h13-16H2,1-12H3 |
InChI Key |
AAKJOGMFHWQSPX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(=C(C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)
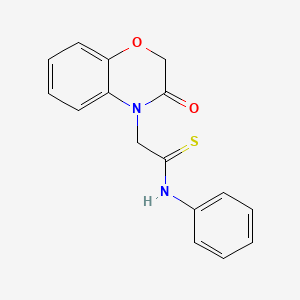
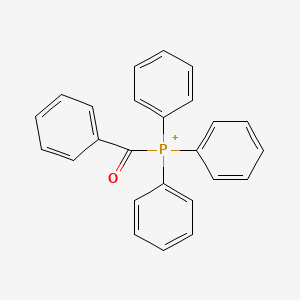
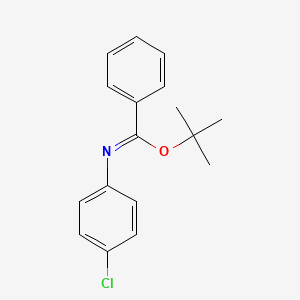
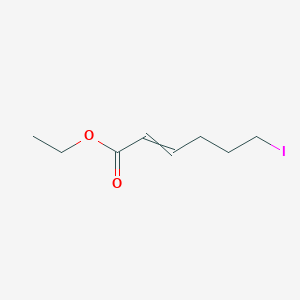
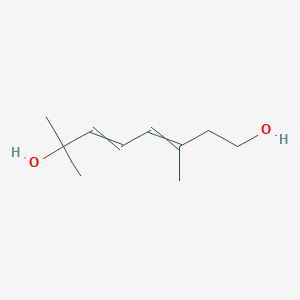

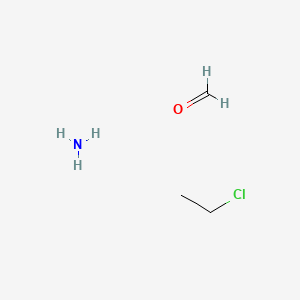

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
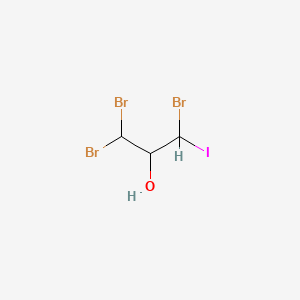
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
